

# JNJ-18038683 and its Impact on REM Sleep Architecture: A Technical Guide

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## Compound of Interest

Compound Name: JNJ-18038683

Cat. No.: B1244105

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This technical guide provides an in-depth analysis of the effects of **JNJ-18038683**, a selective 5-hydroxytryptamine-7 (5-HT7) receptor antagonist, on the architecture of Rapid Eye Movement (REM) sleep. The information presented herein is a synthesis of key findings from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

## Core Mechanism of Action

**JNJ-18038683** exerts its effects on REM sleep primarily through its high-affinity antagonism of the 5-HT7 receptor.<sup>[1]</sup> This receptor is a G-protein coupled receptor, and its blockade by **JNJ-18038683** modulates the activity of downstream signaling pathways and neural circuits that are integral to the regulation of sleep-wake cycles, and specifically the generation and maintenance of REM sleep. The blockade of 5-HT7 receptors has been shown to increase the latency to REM sleep and decrease the total duration of REM sleep in both rodent models and healthy human volunteers.<sup>[2][3]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations into the effects of **JNJ-18038683** on REM sleep architecture.

**Table 1: Preclinical Efficacy of JNJ-18038683 on REM Sleep in Rodents**

Parameter	Species	Dosage (mg/kg, p.o.)	Change from Vehicle/Control	Statistical Significance	Reference
REM Sleep Latency	Rat	10	Increased	$p < 0.05$	Bonaventure et al., 2012
30	Significantly Increased	$p < 0.01$	Bonaventure et al., 2012		
REM Sleep Duration	Rat	10	Decreased	$p < 0.05$	Bonaventure et al., 2012
30	Significantly Decreased	$p < 0.01$	Bonaventure et al., 2012		
Number of REM Periods	Rat	10, 30	No Significant Change	-	Bonaventure et al., 2012
NREM Sleep	Rat	10, 30	No Significant Change	-	Bonaventure et al., 2012

**Table 2: Clinical Efficacy of JNJ-18038683 on REM Sleep in Healthy Human Volunteers**

Parameter	Dosage	Change from Placebo	Statistical Significance	Reference
REM Sleep Latency	20 mg	Prolonged	$p < 0.05$	Bonaventure et al., 2012
REM Sleep Duration	20 mg	Reduced	$p < 0.05$	Bonaventure et al., 2012
Total Sleep Time	20 mg	No Significant Change	-	Bonaventure et al., 2012
Sleep Efficiency	20 mg	No Significant Change	-	Bonaventure et al., 2012

## Experimental Protocols

### Preclinical Polysomnography in Rodents (Adapted from Bonaventure et al., 2012)

- Subjects: Male Sprague-Dawley rats.
- Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under isoflurane anesthesia. Stainless steel screw electrodes were placed over the frontal and parietal cortices for EEG, and stainless steel wires were inserted into the neck musculature for EMG.
- Acclimatization: Following a recovery period of at least one week, rats were habituated to the recording chambers and tethered recording cables for several days before the start of the experiment.
- Drug Administration: **JNJ-18038683** was administered orally (p.o.) at doses of 10 and 30 mg/kg, or vehicle, at the beginning of the light period.
- Polysomnographic Recording: Continuous EEG and EMG recordings were conducted for 6 hours post-dosing. The sleep-wake states were visually scored in 30-second epochs as wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.

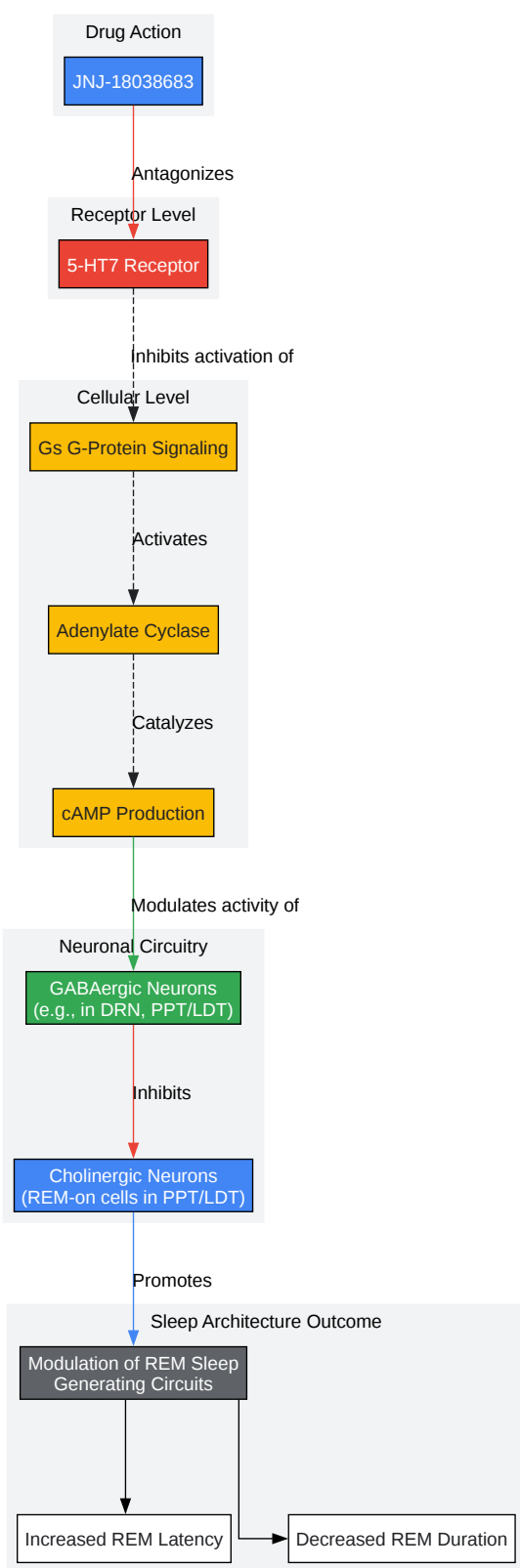
- **Data Analysis:** The latency to the first episode of REM sleep, the total duration of REM sleep, the number of REM periods, and the total duration of NREM sleep were quantified and statistically analyzed.

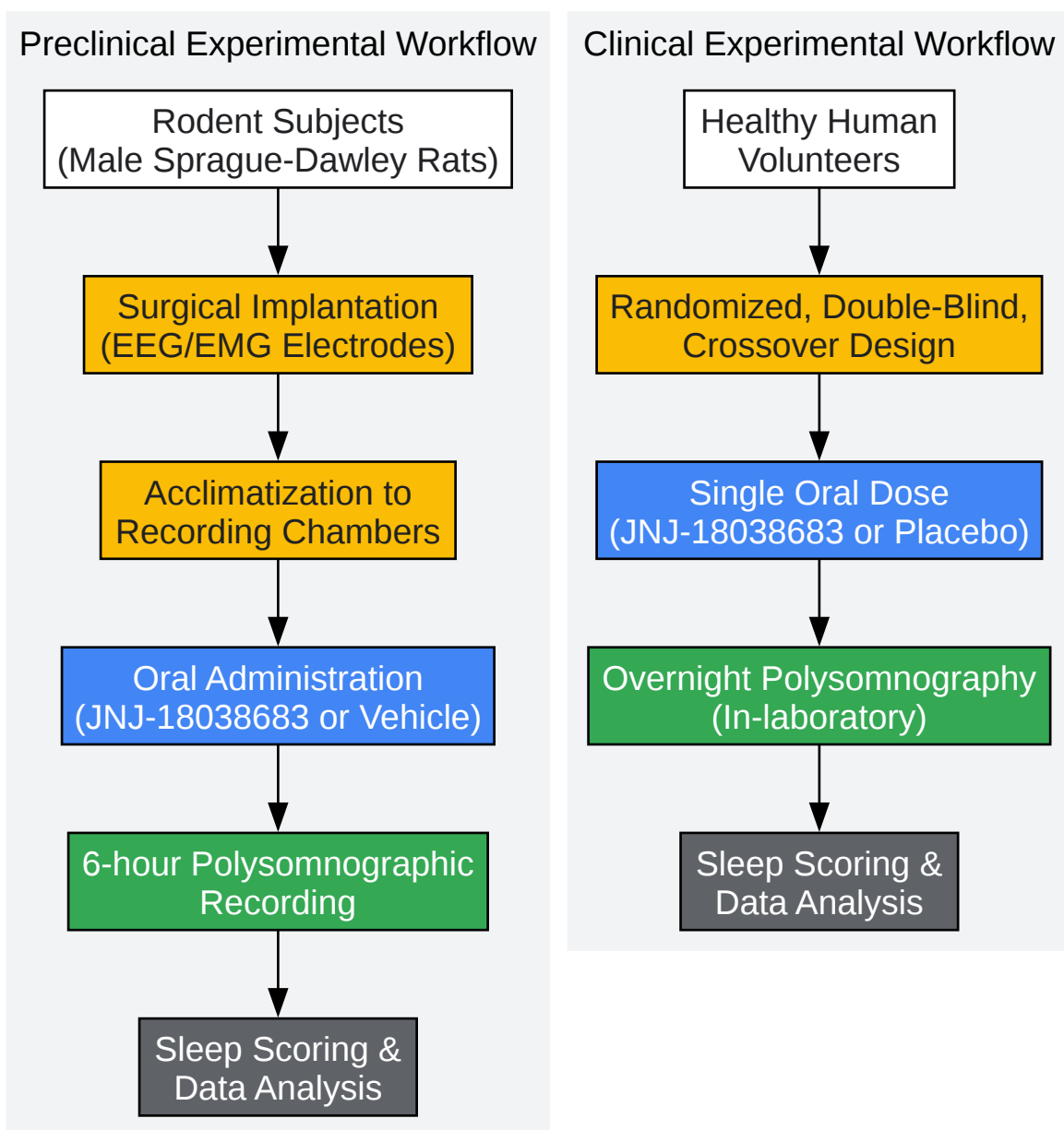
## Clinical Polysomnography in Healthy Volunteers (Adapted from Bonaventure et al., 2012)

- **Study Design:** A randomized, double-blind, placebo-controlled, crossover study.
- **Participants:** Healthy male volunteers.
- **Drug Administration:** Participants received a single oral dose of **JNJ-18038683** (20 mg) or placebo in two separate treatment periods, with a washout period in between.
- **Polysomnographic Recording:** Overnight polysomnography (PSG) was performed in a sleep laboratory. Standard EEG, EOG (electrooculogram), and EMG recordings were conducted to monitor sleep stages.
- **Data Analysis:** Sleep records were scored according to the Rechtschaffen and Kales criteria. Key REM sleep parameters, including REM latency, total REM sleep time, and other sleep architecture variables, were analyzed.

## Signaling Pathways and Logical Relationships

The antagonism of 5-HT<sub>7</sub> receptors by **JNJ-18038683** is believed to influence REM sleep by modulating the activity of key neural circuits in the brainstem, particularly those involving GABAergic and cholinergic neurons.





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